molecular formula C10H12O2S B13024361 Methyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

Methyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

Cat. No.: B13024361
M. Wt: 196.27 g/mol
InChI Key: RYFPZWZZXKMYTC-UHFFFAOYSA-N
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Description

Methyl4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing aromatic compounds known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate can be synthesized through several methods. One common approach involves the Gewald reaction, which is a multi-component reaction that typically includes a ketone, a cyanoester, and elemental sulfur . The reaction conditions often involve heating the reactants in the presence of a base, such as sodium ethoxide, to facilitate the formation of the thiophene ring.

Another method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of amino carboxyalkyl derivatives with salicylaldehyde can yield thiophene derivatives .

Industrial Production Methods

Industrial production of Methyl4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate typically involves large-scale synthesis using optimized versions of the aforementioned methods. The process may include continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Halogenated thiophenes, nitrothiophenes.

Comparison with Similar Compounds

Methyl4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate can be compared with other thiophene derivatives, such as:

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-12-10(11)9-8-5-3-2-4-7(8)6-13-9/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFPZWZZXKMYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCCC2=CS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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